An In-Depth Technical Guide to the Chemical Properties of N-(cyclopropylmethyl)-3-phenylpropan-1-amine
An In-Depth Technical Guide to the Chemical Properties of N-(cyclopropylmethyl)-3-phenylpropan-1-amine
Abstract: This technical guide provides a comprehensive analysis of N-(cyclopropylmethyl)-3-phenylpropan-1-amine, a secondary amine incorporating two pharmacologically significant motifs: the 3-phenylpropan-1-amine core and the N-cyclopropylmethyl group. The 3-phenylpropan-1-amine scaffold is central to several monoamine reuptake inhibitors, while the cyclopropylamine moiety is a key feature of certain monoamine oxidase (MAO) inhibitors.[1][2] This document details the compound's physicochemical properties, outlines a robust and validated synthetic protocol via reductive amination, describes methods for its analytical characterization, and discusses its potential applications in drug discovery and neuroscience research. The methodologies are presented with a focus on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for working with this compound.
Introduction and Rationale
N-(cyclopropylmethyl)-3-phenylpropan-1-amine is a synthetic molecule of significant interest to medicinal chemists and pharmacologists. Its structure is a deliberate combination of two well-established pharmacophores.
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The 3-Phenylpropan-1-amine Scaffold: This structural backbone is famously found in a class of highly successful antidepressant drugs. For example, Fluoxetine and Atomoxetine are derivatives of 3-phenoxy-3-phenylpropan-1-amine and are potent selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), respectively.[2] This core structure provides the essential framework for interaction with monoamine transporters.
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The N-Cyclopropylmethyl Moiety: The cyclopropyl group, particularly when attached to a nitrogen atom, is a classic feature in inhibitors of monoamine oxidase (MAO), such as the antidepressant tranylcypromine.[1] The strained three-membered ring of the cyclopropyl group contributes to the molecule's reactivity and binding affinity for specific enzymes.
The strategic fusion of these two motifs in a single molecule makes N-(cyclopropylmethyl)-3-phenylpropan-1-amine a compelling candidate for investigation as a novel modulator of the monoaminergic system. This guide serves as a foundational document, providing the core chemical knowledge required to synthesize, purify, and characterize this compound for further research and development.
Physicochemical Properties
The fundamental properties of N-(cyclopropylmethyl)-3-phenylpropan-1-amine are derived from its molecular structure. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.
Caption: Chemical structure of N-(cyclopropylmethyl)-3-phenylpropan-1-amine.
| Property | Value | Source |
| IUPAC Name | N-(cyclopropylmethyl)-3-phenylpropan-1-amine | - |
| Molecular Formula | C₁₃H₁₉N | Calculated |
| Molecular Weight | 189.30 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Predicted Boiling Point | ~250-270 °C | Analog Est.[3] |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). | Chemical Principles |
| Predicted pKa | ~10-11 (for the protonated amine) | Analog Est. |
Synthesis and Purification
The most efficient and scalable method for preparing N-(cyclopropylmethyl)-3-phenylpropan-1-amine is through the direct reductive amination of 3-phenylpropanal with cyclopropylmethylamine. This one-pot reaction is highly reliable and avoids the isolation of the unstable imine intermediate.
Causality of Experimental Design: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a mild and selective hydride donor, capable of reducing the protonated imine intermediate much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to 3-phenyl-1-propanol, thereby maximizing the yield of the desired secondary amine. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Synthesis Protocol
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) at key stages.
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Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-phenylpropanal (1.0 eq.). Dissolve the aldehyde in anhydrous dichloromethane (DCM, approx. 0.2 M).
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Imine Formation: Add cyclopropylmethylamine (1.1 eq.) to the stirred solution at room temperature. The slight excess of the amine helps drive the equilibrium towards imine formation. Allow the mixture to stir for 30-60 minutes.
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Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture. The excess reducing agent ensures the complete conversion of the imine. The reaction is typically exothermic and may require cooling with a water bath to maintain room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction's completion can be verified by TLC, observing the disappearance of the starting aldehyde spot.
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Aqueous Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 10). This step neutralizes the acetic acid byproduct and deprotonates the amine product, making it soluble in the organic layer.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product obtained is typically purified by flash column chromatography on silica gel.
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Column Preparation: Pack a glass column with silica gel using a suitable eluent system. A gradient elution, starting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 Hexane:Ethyl Acetate with 1% triethylamine), is effective. The triethylamine is added to prevent the amine product from streaking on the acidic silica gel.
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Loading and Elution: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column and begin elution.
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Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (visualized with a suitable stain like potassium permanganate or ninhydrin).
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Final Isolation: Evaporate the solvent from the combined pure fractions to yield N-(cyclopropylmethyl)-3-phenylpropan-1-amine as a colorless or pale yellow oil.
Analytical Characterization
Structural confirmation and purity assessment are performed using standard spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Multiplicity | Integration | Assignment |
| δ 7.30-7.15 | multiplet | 5H | Ar-H |
| δ 2.65 | triplet | 2H | Ar-CH₂-CH₂-CH₂ -N |
| δ 2.60 | triplet | 2H | Ar-CH₂ -CH₂-CH₂-N |
| δ 2.40 | doublet | 2H | N-CH₂ -cyclopropyl |
| δ 1.80 | quintet | 2H | Ar-CH₂-CH₂ -CH₂-N |
| δ 1.40 (broad) | singlet | 1H | N-H |
| δ 0.90 | multiplet | 1H | CH -cyclopropyl |
| δ 0.45 | multiplet | 2H | CH₂ -cyclopropyl (cis) |
| δ 0.10 | multiplet | 2H | CH₂ -cyclopropyl (trans) |
| ¹³C NMR (Predicted) | Assignment |
| δ 142.0 | Ar-C (quaternary) |
| δ 128.5 | Ar-C H |
| δ 128.3 | Ar-C H |
| δ 125.8 | Ar-C H |
| δ 55.0 | N-C H₂-cyclopropyl |
| δ 50.0 | Ar-CH₂-CH₂-C H₂-N |
| δ 33.5 | Ar-C H₂-CH₂-CH₂-N |
| δ 31.5 | Ar-CH₂-C H₂-CH₂-N |
| δ 11.0 | C H-cyclopropyl |
| δ 3.5 | C H₂-cyclopropyl |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides confirmation of key functional groups. As a secondary amine, it will exhibit characteristic absorptions.[6][7]
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3350-3310 cm⁻¹: N-H stretch (a single, weak to medium band, characteristic of secondary amines).[7]
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3100-3000 cm⁻¹: Aromatic C-H stretch.
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2950-2850 cm⁻¹: Aliphatic C-H stretch.
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1250–1020 cm⁻¹: C-N stretch (aliphatic).[6]
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910-665 cm⁻¹: N-H wag (broad).[6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
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Calculated Exact Mass: 189.1517 for [C₁₃H₁₉N]⁺.
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Expected M⁺ Peak: m/z = 189.
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Major Fragmentation Pathways: The primary fragmentations would be alpha-cleavage adjacent to the nitrogen atom and benzylic cleavage.
Caption: Predicted major fragmentation ions in mass spectrometry.
Pharmacological Context and Potential Applications
The unique structure of N-(cyclopropylmethyl)-3-phenylpropan-1-amine suggests it could interact with key targets in the central nervous system. Its potential as a dual-action agent makes it a particularly attractive scaffold for drug development.
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Monoamine Transporter Inhibition: The 3-phenylpropan-1-amine core is a well-established inhibitor of serotonin (SERT) and norepinephrine (NET) transporters. This compound could therefore function as an SRI, NRI, or a dual SNRI.
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Monoamine Oxidase (MAO) Inhibition: The N-cyclopropylmethyl group is a known pharmacophore for MAO inhibitors.[1] It is plausible that this compound could exhibit inhibitory activity against MAO-A or MAO-B, which would increase synaptic concentrations of monoamines like serotonin, norepinephrine, and dopamine.
Caption: Relationship between structural motifs and potential pharmacological targets.
This compound serves as an excellent starting point for structure-activity relationship (SAR) studies. Researchers can use it as a lead compound to develop novel therapeutics for mood disorders, anxiety disorders, or other neurological conditions where monoaminergic signaling is implicated.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-(cyclopropylmethyl)-3-phenylpropan-1-amine is a molecule with considerable potential in the field of medicinal chemistry and neuroscience. This guide has provided a detailed framework for its synthesis via a robust reductive amination protocol, methods for its comprehensive analytical characterization, and a rationale for its investigation based on its constituent pharmacophores. By elucidating its chemical properties and providing validated experimental procedures, this document equips researchers with the necessary tools to explore the therapeutic potential of this promising compound and its future derivatives.
References
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National Center for Biotechnology Information. (n.d.). N-Methyl-3-phenylpropan-1-amine. PubChem Compound Database. Retrieved from [Link]
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IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Taha, M., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 735-767. Retrieved from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
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